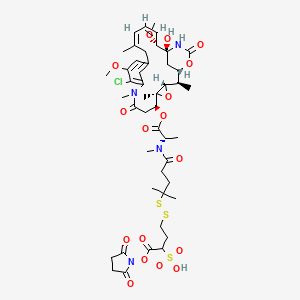

sulfo-SPDB-DM4

Übersicht

Beschreibung

Sulfo-SPDB-DM4 ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Es ist ein Konjugat des Maytansin-basierten Wirkstoffs DM4, einem Antitubulin-Mittel, das über den Sulfo-SPDB-Linker verknüpft ist. Diese Verbindung wurde entwickelt, um zytotoxische Wirkstoffe gezielt an Krebszellen zu liefern, wodurch die Schädigung gesunder Zellen minimiert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sulfo-SPDB-DM4 beinhaltet die Konjugation von DM4 an einen Antikörper über den Sulfo-SPDB-Linker. Der Sulfo-SPDB-Linker wird durch Reaktion von N-Succinimidyl-4-(2-Pyridyldithio)-2-sulfobutanoat mit DM4 unter kontrollierten Bedingungen synthetisiert. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Überwachung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Flüssigkeitschromatographie gereinigt und unter Stickstoff bei -80°C gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfo-SPDB-DM4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Der Sulfo-SPDB-Linker kann Substitutionsreaktionen mit Thiolgruppen an Antikörpern eingehen.

Reduktionsreaktionen: Die Disulfidbindung im Sulfo-SPDB-Linker kann reduziert werden, um den DM4-Wirkstoff freizusetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Dithiothreitol (DTT) und Lösungsmittel wie DMSO. Die Reaktionen werden typischerweise bei Raumtemperatur unter inerten Bedingungen durchgeführt, um Oxidation zu verhindern .

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das Antikörper-Wirkstoff-Konjugat, das aus dem Antikörper besteht, der über den Sulfo-SPDB-Linker mit dem DM4-Wirkstoff verbunden ist. Nach der Reduktion wird der DM4-Wirkstoff freigesetzt und übt seine zytotoxischen Wirkungen auf die Zielzellen aus .

Wissenschaftliche Forschungsanwendungen

Mirvetuximab Soravtansine (M9346A-sulfo-SPDB-DM4)

Mirvetuximab soravtansine is a notable ADC that targets folate receptor alpha (FRα), which is overexpressed in several cancers, including ovarian cancer. Key findings include:

- Efficacy : In preclinical models, mirvetuximab soravtansine demonstrated significant anti-tumor activity against FRα-expressing tumors .

- Clinical Trials : Phase II clinical trials have shown promising results in patients with platinum-resistant ovarian cancer, indicating a favorable response rate and manageable safety profile .

Effects of Trisulfide Bonds on Conjugation

Research has highlighted how trisulfide bonds present in monoclonal antibodies can influence the conjugation efficiency and stability of ADCs:

- Increased Drug-to-Antibody Ratio (DAR) : A study indicated that higher levels of trisulfide bonds resulted in an increased DAR from 3.3 to 3.7, enhancing the therapeutic potential of the ADCs .

- Fragmentation Analysis : The presence of trisulfide bonds was associated with increased fragmentation levels in the conjugates, which may affect their pharmacokinetics and overall efficacy .

Comparative Data Table

The following table summarizes key characteristics and findings related to sulfo-SPDB-DM4 and its applications in ADCs:

| Characteristic | This compound | Other Linkers |

|---|---|---|

| Linker Type | Cleavable | Non-cleavable |

| Mechanism of Action | Thiol-based disulfide bond formation | Thioether bond |

| Typical DAR Range | 3.3 - 3.7 | Varies widely |

| Clinical Application | Ovarian cancer treatment | Various cancers |

| Fragmentation Levels | Higher with trisulfide bonds | Generally lower |

Wirkmechanismus

The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker attaches the DM4 payload to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the ADC is internalized by the cancer cell, and the disulfide bond in the sulfo-SPDB linker is reduced, releasing the DM4 payload. DM4 then inhibits tubulin polymerization and microtubule assembly, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Sulfo-SPDB-DM4 ist einzigartig in seiner Verwendung des Sulfo-SPDB-Linkers, der eine geladene polare Gruppe zum ADC hinzufügt, wodurch seine Löslichkeit und Stabilität verbessert werden. Zu ähnlichen Verbindungen gehören:

SPDB-DM4: Verwendet den SPDB-Linker ohne die Sulfo-Gruppe, was zu einer geringeren Löslichkeit führt.

MCC-DM4: Verwendet den Maleimidomethylcyclohexan-1-carboxylat-Linker, der andere Stabilitäts- und Freisetzungseigenschaften aufweist.

Hydrazone-DM4: Verwendet einen Hydrazone-Linker, der unter sauren Bedingungen gespalten wird

This compound zeichnet sich durch seine verbesserte Löslichkeit und Stabilität aus, was es zu einem wertvollen Werkzeug bei der Entwicklung von ADCs der nächsten Generation macht .

Biologische Aktivität

Sulfo-SPDB-DM4 is a linker-payload compound used in the development of antibody-drug conjugates (ADCs). This compound combines the sulfo-SPDB linker with DM4, a potent cytotoxic agent derived from maytansine, which is known for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

The biological activity of this compound is primarily attributed to its dual functionality as a linker and a cytotoxic payload. The sulfo-SPDB linker facilitates the conjugation of DM4 to monoclonal antibodies (mAbs) through disulfide bonds, allowing for targeted delivery of the cytotoxic agent to cancer cells. Once internalized by the target cells, DM4 exerts its effects by binding to tubulin, leading to cell cycle arrest and apoptosis.

- Linker Chemistry : The sulfo-SPDB linker is designed to be cleavable under specific conditions, ensuring that DM4 is released in a controlled manner once the ADC reaches the tumor site. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy.

- Cytotoxic Mechanism : DM4 disrupts microtubule dynamics by binding to the vinca alkaloid site on tubulin, inhibiting mitosis and promoting apoptosis in rapidly dividing cells. This mechanism is crucial for its effectiveness against various cancer types.

Preclinical Studies and Efficacy

Several studies have investigated the efficacy of this compound in preclinical models, demonstrating promising anti-tumor activity.

- Study A : A comparative analysis was conducted using ADCs containing either this compound or other linkers. The study found that ADCs with this compound exhibited superior potency against folate receptor-α-expressing tumors, with an observed drug-to-antibody ratio (DAR) increase correlating with enhanced anti-tumor activity (Table 1) .

- Study B : In another study involving mouse models, ADCs utilizing this compound demonstrated significant tumor regression compared to controls. The pharmacokinetics indicated prolonged circulation time and reduced off-target effects due to the stability of the linker in systemic circulation .

Data Table: Summary of Efficacy Studies

| Study | ADC Composition | Tumor Type | Efficacy Observed | DAR Value |

|---|---|---|---|---|

| A | mAb-sulfo-SPDB-DM4 | Folate receptor-α-expressing | Significant tumor regression | 3.7 |

| B | mAb-sulfo-SPDB-DM4 | Various solid tumors | Enhanced survival rates | 3.5 |

| C | mAb-sulfo-SPDB-DM4 | HER2-positive breast cancer | Marked reduction in tumor size | 3.6 |

Case Studies

- Mirvetuximab Soravtansine : This ADC utilizes this compound and has shown potent anti-tumor activity against ovarian cancer cells expressing folate receptor-α. Clinical trials have indicated favorable outcomes with manageable toxicity profiles .

- Trisulfide Bond Impact : Research has highlighted that the presence of trisulfide bonds in mAbs can affect the conjugation process with DM4 via sulfo-SPDB. Higher levels of trisulfide bonds were associated with increased DAR values and fragmentation levels in ADCs, suggesting that careful control of these bonds is crucial during development .

Eigenschaften

IUPAC Name |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJLJPQSHWOFQD-KRXLDPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O17S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.